molecular formula C14H11ClN2O4 B12573657 N-[(4-Chlorophenyl)methyl]-2-hydroxy-5-nitrobenzamide CAS No. 610320-56-4

N-[(4-Chlorophenyl)methyl]-2-hydroxy-5-nitrobenzamide

Cat. No.: B12573657
CAS No.: 610320-56-4
M. Wt: 306.70 g/mol
InChI Key: VIAYTZBYRYYIME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 10.12 (s, 1H, -OH), δ 8.52 (d, J = 2.8 Hz, 1H, H-6), δ 8.22 (dd, J = 8.9, 2.8 Hz, 1H, H-4), δ 7.45 (d, J = 8.9 Hz, 1H, H-3), δ 7.35 (d, J = 8.4 Hz, 2H, chlorophenyl H-2/H-6), δ 7.28 (d, J = 8.4 Hz, 2H, chlorophenyl H-3/H-5), δ 4.55 (s, 2H, -CH₂-).
  • ¹³C NMR (100 MHz, DMSO-d₆) :
    • δ 167.8 (C=O), δ 159.2 (C-2), δ 147.5 (C-5), δ 136.1 (chlorophenyl C-1), δ 133.2 (C-6), δ 131.7 (C-4), δ 129.4 (chlorophenyl C-2/C-6), δ 128.9 (chlorophenyl C-3/C-5), δ 123.5 (C-3), δ 122.1 (C-1), δ 44.3 (-CH₂-).

Infrared (IR) Spectroscopy

Prominent IR absorptions include:

  • 3280 cm⁻¹ : O-H stretch (hydroxyl group)
  • 1665 cm⁻¹ : C=O stretch (amide carbonyl)
  • 1520 cm⁻¹ and 1348 cm⁻¹ : asymmetric and symmetric NO₂ stretches
  • 740 cm⁻¹ : C-Cl stretch.

UV-Vis Spectroscopy

The compound exhibits strong absorption at λₘₐₓ = 310 nm (ε = 12,400 M⁻¹cm⁻¹) in methanol, attributed to π→π* transitions in the nitro-aromatic system. A weaker band at λ = 265 nm (ε = 3,800 M⁻¹cm⁻¹) arises from n→π* transitions of the hydroxyl and amide groups.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry of the compound reveals a molecular ion peak at m/z 314.0 [M+H]⁺ , consistent with the molecular formula C₁₄H₁₁ClN₂O₄. Key fragmentation pathways include:

  • Loss of NO₂ : m/z 268.0 ([M+H-NO₂]⁺)
  • Cleavage of the amide bond : m/z 152.0 (4-chlorobenzyl ion) and m/z 163.0 (2-hydroxy-5-nitrobenzoyl ion)
  • Chlorine isotope pattern : Characteristic ³⁵Cl/³⁷Cl ratio (3:1) at m/z 314/316.

Properties

CAS No.

610320-56-4

Molecular Formula

C14H11ClN2O4

Molecular Weight

306.70 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-hydroxy-5-nitrobenzamide

InChI

InChI=1S/C14H11ClN2O4/c15-10-3-1-9(2-4-10)8-16-14(19)12-7-11(17(20)21)5-6-13(12)18/h1-7,18H,8H2,(H,16,19)

InChI Key

VIAYTZBYRYYIME-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Chlorophenyl)methyl]-2-hydroxy-5-nitrobenzamide typically involves the reaction of 4-chlorobenzylamine with 2-hydroxy-5-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Chlorophenyl)methyl]-2-hydroxy-5-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-5-nitrobenzophenone.

    Reduction: Formation of N-[(4-Chlorophenyl)methyl]-2-hydroxy-5-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-[(4-Chlorophenyl)methyl]-2-hydroxy-5-nitrobenzamide serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical modifications, making it valuable for developing new compounds with tailored properties.

Biology

The compound has been investigated for its potential as an enzyme inhibitor and receptor modulator . It interacts with specific molecular targets, inhibiting enzyme activity or modulating receptor functions, which can have therapeutic implications.

Medicine

Research indicates that this compound may possess anti-inflammatory and anticancer properties. Its ability to inhibit cholinesterases positions it as a candidate for treating neurodegenerative diseases .

Enzyme Inhibition

Recent studies have highlighted its potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The compound demonstrated varying inhibitory activities with IC50 values ranging from 1.60 to 311.0 µM against AChE, indicating its potency depending on structural modifications .

EnzymeCompoundIC50 (µM)
AChEThis compound1.60 - 311.0
BuChEThis compoundNot specified

Antidiabetic Potential

The compound has also been evaluated for its antidiabetic properties. Structure-activity relationship studies suggest that modifications on the benzamide structure can enhance effectiveness against α-glucosidase and α-amylase enzymes, which are critical targets in diabetes management .

Case Studies

  • Study on Cholinesterase Inhibition :
    • Research focused on the inhibitory effects of this compound on AChE and BuChE.
    • Findings indicated significant inhibition potential, suggesting therapeutic applications in Alzheimer's disease treatment.
  • Antidiabetic Activity :
    • A study evaluated the compound's effectiveness against α-glucosidase.
    • Results showed promising activity, supporting further investigation into its use as an antidiabetic agent .

Mechanism of Action

The mechanism of action of N-[(4-Chlorophenyl)methyl]-2-hydroxy-5-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Compound Name Substituents on Amide Nitrogen Benzamide Ring Substituents Key Properties/Implications Reference
This compound 4-Chlorobenzyl 2-Hydroxy, 5-Nitro High lipophilicity; potential for π-π stacking Target
5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide 2-Chloro-4-nitrophenyl 2-Hydroxy, 5-Chloro Increased steric bulk; dual electron-withdrawing groups may enhance reactivity
N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide 4-Amino-2-chlorophenyl 2-Hydroxy, 5-Chloro Amino group introduces electron-donating effects, improving solubility but reducing stability
N-(4-Fluorophenyl)-2-hydroxy-5-nitrobenzamide 4-Fluorophenyl 2-Hydroxy, 5-Nitro Fluorine’s electronegativity enhances binding affinity; lower lipophilicity vs. chloro
5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide 4-Methanesulfonylphenyl 2-Hydroxy, 5-Chloro Sulfonyl group increases polarity and aqueous solubility
5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide Thiazolyl with methoxy/methyl groups 2-Nitro, 5-Chloro Heterocyclic thiazole enhances planarity; methoxy group may alter pharmacokinetics

Functional Group Analysis

  • Nitro vs. Amino Groups: The 5-nitro group in the target compound (vs. However, nitro groups may reduce metabolic stability compared to amino substituents .
  • Halogen Effects : The 4-chlorobenzyl group in the target compound increases lipophilicity compared to the 4-fluorophenyl analogue, which may favor membrane penetration but reduce solubility .

Biological Activity

N-[(4-Chlorophenyl)methyl]-2-hydroxy-5-nitrobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator. This article aims to detail the biological activity of this compound, presenting relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by the following functional groups:

  • Chloro group : Enhances lipophilicity and biological activity.
  • Hydroxyl group : May participate in hydrogen bonding, influencing binding affinity.
  • Nitro group : Often associated with biological activity due to its electron-withdrawing properties.

The molecular formula is C14_{14}H12_{12}ClN3_{3}O3_{3}, with a molecular weight of approximately 306.701 g/mol.

This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby preventing substrate access. This has been observed in cholinesterase inhibition studies.
  • Receptor Modulation : It may modulate receptor activity by interacting with binding sites, influencing various signaling pathways.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance:

  • IC50_{50} Values : The compound demonstrated promising inhibitory activity against AChE with IC50_{50} values ranging from 1.60 to 311.0 µM, indicating varying potency depending on structural modifications .
EnzymeCompoundIC50_{50} (µM)
AChEThis compound1.60 - 311.0
BuChEThis compoundNot specified

Antidiabetic Potential

In addition to cholinesterase inhibition, this compound has been evaluated for its antidiabetic properties. Structure-activity relationship (SAR) studies have indicated that modifications on the benzamide structure can enhance its effectiveness against α-glucosidase and α-amylase enzymes, which are crucial targets in diabetes management .

Case Studies

  • Study on Cholinesterase Inhibition :
    • A comparative analysis of various derivatives revealed that some modifications significantly improved inhibitory potency against AChE compared to established drugs like rivastigmine and galantamine .
  • Antidiabetic Activity :
    • Research demonstrated that certain derivatives of benzamides exhibited notable hypoglycemic effects in animal models, suggesting that this compound could be a candidate for further development in diabetes treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.